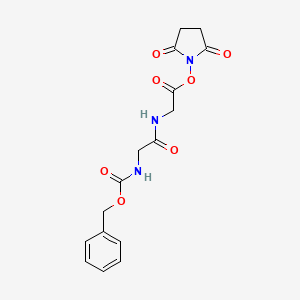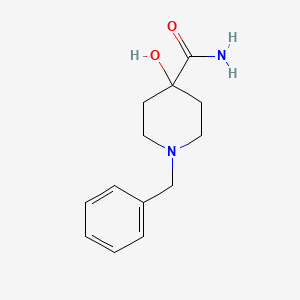
1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine typically involves the reaction of 1-Methyl-4-piperidone with appropriate amines under controlled conditions. One common method includes the reduction of 1-Methylisonipecotamide using lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by heating at 66°C for 25 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This compound can undergo nucleophilic substitution reactions, where an atom or group of atoms is replaced by another atom or group. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substituting Agents: Alkyl halides, amines
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
科学研究应用
1-(1-Methylpiperidin-4-yl)piperidin-4-amine is utilized in various scientific research fields, including:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research includes its potential use in developing new pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is employed in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s piperidine structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This binding can modulate biological pathways, leading to therapeutic effects in certain conditions .
相似化合物的比较
- 1-Methyl-4-piperidinamine
- 4-Aminopiperidine
- 1-Boc-4-piperidone
- N-Methyl-4-piperidinol
Comparison: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine is unique due to its dual piperidine rings, which provide distinct chemical properties and reactivity compared to other similar compounds. For instance, 1-Methyl-4-piperidinamine has a single piperidine ring, making it less versatile in certain synthetic applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWTMIIEURGAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

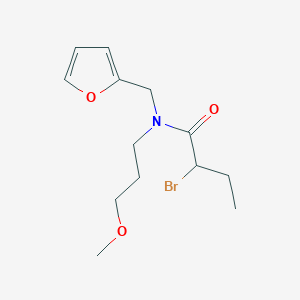
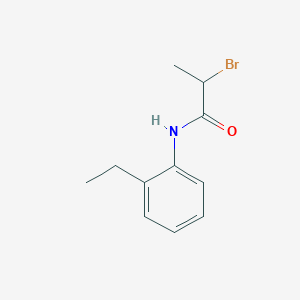
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
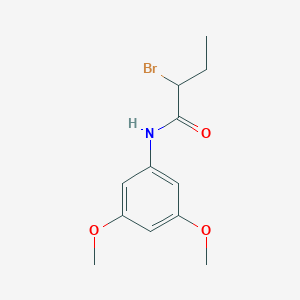
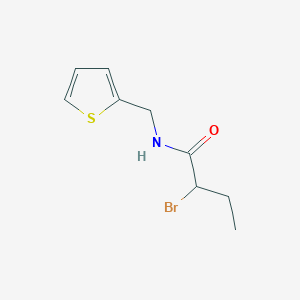
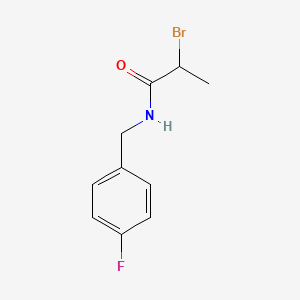


![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)


